molecular formula C23H20N2O4 B2986956 (Z)-ethyl 2-methyl-4-(((3-methylpyridin-2-yl)amino)methylene)-5-oxo-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate CAS No. 526188-42-1

(Z)-ethyl 2-methyl-4-(((3-methylpyridin-2-yl)amino)methylene)-5-oxo-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate

Cat. No.: B2986956
CAS No.: 526188-42-1
M. Wt: 388.423
InChI Key: DASZLDJKUVRYRL-ATVHPVEESA-N
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Description

The compound (Z)-ethyl 2-methyl-4-(((3-methylpyridin-2-yl)amino)methylene)-5-oxo-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate is a heterocyclic molecule featuring a naphtho[1,2-b]furan core fused with a pyridine-derived substituent. Its structure includes:

  • A 3-methylpyridin-2-ylamino group at position 4, contributing to hydrogen-bonding and hydrophobic interactions.
  • An ethyl ester at position 3, which may influence solubility and metabolic stability.
  • A Z-configuration at the methylene bridge, critical for spatial arrangement and biological activity .

Properties

IUPAC Name

ethyl 5-hydroxy-2-methyl-4-[(E)-(3-methylpyridin-2-yl)iminomethyl]benzo[g][1]benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O4/c1-4-28-23(27)18-14(3)29-21-16-10-6-5-9-15(16)20(26)17(19(18)21)12-25-22-13(2)8-7-11-24-22/h5-12,26H,4H2,1-3H3/b25-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXFTYPYEIMZNEL-BRJLIKDPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C(=C(C3=CC=CC=C32)O)C=NC4=C(C=CC=N4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(OC2=C1C(=C(C3=CC=CC=C32)O)/C=N/C4=C(C=CC=N4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-ethyl 2-methyl-4-(((3-methylpyridin-2-yl)amino)methylene)-5-oxo-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, including antitumor and antimicrobial effects, as well as its mechanisms of action.

Chemical Structure

The compound's structure can be represented as follows:

C23H20N2O4\text{C}_{23}\text{H}_{20}\text{N}_2\text{O}_4

This structure features a naphtho[1,2-b]furan core, which is known for its diverse biological activities.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, naphthoquinone derivatives have been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and DNA damage .

Case Study:
A study involving naphthoquinone derivatives revealed that they inhibited breast cancer cell proliferation by disrupting mitochondrial respiration and inducing oxidative stress . The specific IC50 values varied among different derivatives, indicating structure-activity relationships that could be explored further.

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Research on related thiazole derivatives has demonstrated their effectiveness against various pathogens, suggesting a potential for this compound to act against bacterial and fungal infections .

Mechanism of Action:
The antimicrobial activity is believed to stem from the compound's ability to disrupt bacterial cell membranes and inhibit key metabolic pathways. For example, certain derivatives have been shown to inhibit xanthine oxidase, an enzyme involved in purine metabolism, which could contribute to their antibacterial effects .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications. The presence of electron-withdrawing groups on the aromatic rings enhances the compound's reactivity and biological efficacy.

Modification Effect on Activity
Electron-withdrawing groupsIncreased potency against cancer cells
Aromatic substitutionsEnhanced antimicrobial properties

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Variations and Implications

The compound’s closest analog, (Z)-ethyl 2-methyl-5-oxo-4-((pyridin-2-ylamino)methylene)-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate (CAS 494830-86-3, MW: 374.4 g/mol), lacks the 3-methyl group on the pyridine ring. This difference impacts:

  • Steric Effects : The 3-methyl substitution may restrict rotational freedom or occupy hydrophobic pockets in target proteins .
Table 1: Structural and Molecular Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
Target Compound C23H20N2O4 388.4 3-methylpyridin-2-ylamino, ethyl ester
(Z)-ethyl 2-methyl-5-oxo-4-((pyridin-2-ylamino)methylene)-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate (CAS 494830-86-3) C22H18N2O4 374.4 Pyridin-2-ylamino, ethyl ester
(4aR)-1-[(2,3-Difluorophenyl)methyl]-4a-ethyl-4-hydroxy-N-[5-methyl-2-(trifluoromethyl)furan-3-yl]-... (EP 4 374 877) C25H23F5N2O5 526.5 Difluorophenyl, trifluoromethyl furan, hydroxy group

Heterocyclic Core Modifications

Compounds from EP 4 374 877 A2 (e.g., pyrrolo[1,2-b]pyridazine derivatives) replace the naphthofuran core with a pyrrolopyridazine system. This alteration:

  • Introduces additional nitrogen atoms , enhancing hydrogen-bonding capacity.

Functional Group Analysis

  • Fluorinated Groups : The trifluoromethyl and difluorophenyl substituents in patent compounds improve metabolic stability and binding affinity through electronegative and steric effects.
  • Hydroxy vs. Ester Groups : The hydroxy group in patent compounds may enhance solubility but reduce stability compared to the ethyl ester in the target compound .

Research Findings and Theoretical Implications

Target-Receptor Interactions: The 3-methylpyridin-2-ylamino group could improve binding to hydrophobic pockets in enzymes or receptors, as seen in kinase inhibitors .

Metabolic Stability : The ethyl ester may slow hydrolysis compared to free carboxylic acids, extending half-life.

Synthetic Feasibility : Analog synthesis methods (e.g., condensation, esterification) are likely shared with patent compounds, enabling scalable production .

Q & A

Q. What synthetic routes are recommended for synthesizing this compound, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : Multi-step synthesis strategies are typically employed, starting with functionalization of the naphthofuran core. For example, condensation reactions between substituted pyridine amines and carbonyl intermediates (e.g., ethyl 5-oxo-4,5-dihydronaphthofuran carboxylate derivatives) under acidic or basic conditions can yield the target compound. Optimization involves adjusting catalysts (e.g., Lewis acids like ZnCl₂), temperature (80–120°C), and solvent polarity (DMF or THF). Monitoring reaction progress via TLC or HPLC is critical. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) improves yield .

Q. What spectroscopic techniques are most effective for confirming the compound’s structure and stereochemistry?

  • Methodological Answer : Use a combination of 1H/13C NMR to identify proton environments and confirm the (Z)-configuration of the imine bond (δ 8–9 ppm for aromatic protons, δ 160–170 ppm for carbonyl carbons). IR spectroscopy verifies key functional groups (e.g., C=O stretch at ~1700 cm⁻¹). High-resolution mass spectrometry (HRMS) confirms molecular weight. For stereochemical resolution, single-crystal X-ray diffraction is definitive; crystals can be grown via slow evaporation in ethanol/dichloromethane mixtures .

Q. How should researchers handle and store this compound to ensure stability and safety?

  • Methodological Answer : Store under inert atmosphere (argon or nitrogen) at –20°C in amber vials to prevent photodegradation. Use anhydrous solvents during handling to avoid hydrolysis. Safety protocols include fume hood use, nitrile gloves, and lab coats. Refer to SDS guidelines for pyridine derivatives, which may exhibit acute toxicity (oral LD50 ~200 mg/kg in rodents) .

Advanced Research Questions

Q. How can density functional theory (DFT) predict electronic properties and reactivity of this compound?

  • Methodological Answer : Employ DFT calculations (B3LYP/6-31G* basis set) to model frontier molecular orbitals (HOMO-LUMO gaps), electrostatic potential maps, and charge distribution. Compare computed NMR chemical shifts (GIAO method) with experimental data to validate accuracy. Software like Gaussian or ORCA can simulate reaction pathways (e.g., imine bond isomerization) and transition states .

Q. What strategies resolve contradictions between computational predictions and experimental spectroscopic data?

  • Methodological Answer : Cross-validate using hybrid functionals (e.g., CAM-B3LYP) to account for solvent effects (PCM model for DMSO or methanol). If discrepancies persist in NMR shifts, re-examine crystal packing forces via Hirshfeld surface analysis. For mass spectrometry, ensure ionization parameters (ESI vs. EI) align with computational fragmentation patterns .

Q. How does stereochemistry influence biological interactions, and what methods assess this?

  • Methodological Answer : The (Z)-configuration of the imine group may enhance binding to pyridine-dependent enzymes. Use molecular docking (AutoDock Vina) with protein targets (e.g., kinase domains) to model interactions. Validate via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities. Stereochemical stability under physiological conditions can be tested via HPLC chiral columns .

Q. What experimental designs study the environmental fate and degradation pathways of this compound?

  • Methodological Answer : Design abiotic/biotic degradation studies:
  • Hydrolysis : Expose to pH 5–9 buffers at 25–50°C; monitor via LC-MS.
  • Photolysis : Use UV lamps (λ = 254 nm) in aqueous/organic solutions; identify photoproducts.
  • Microbial degradation : Incubate with soil microbiota; analyze metabolites via GC-MS.
    Environmental persistence metrics (half-life, log Kow) should align with OECD guidelines .

Data Contradiction Analysis

Q. How to address inconsistent cytotoxicity results across cell lines?

  • Methodological Answer : Replicate assays in triplicate using standardized cell viability protocols (MTT or ATP luminescence). Control for cell passage number, media composition, and incubation time. Cross-reference with proteomic profiling (e.g., Western blot for apoptosis markers) to identify mechanism-driven variability. Statistical analysis (ANOVA with Tukey post-hoc) confirms significance .

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